An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS: 72293-68-6)
An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS: 72293-68-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS number 72293-68-6), a key chemical intermediate in the synthesis of novel bioactive compounds. While direct biological activity of the core molecule is not extensively documented in publicly available literature, its role as a precursor to a series of Schiff bases with significant antimicrobial and anthelmintic properties is well-established. This document details the synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide, its chemical and physical properties, and its application in the generation of derivatives with therapeutic potential. Furthermore, it includes detailed experimental protocols for the biological evaluation of these derivatives, presenting quantitative data in a clear and accessible format. Potential mechanisms of action for the broader class of phenoxyacetohydrazide derivatives are also discussed to provide a contextual framework for future research.
Chemical and Physical Properties
2-(4-Chloro-3-methylphenoxy)acetohydrazide is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 72293-68-6 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)acetohydrazide |
| Synonyms | (4-Chloro-3-methylphenoxy)acetic acid hydrazide |
| Melting Point | 160-161 °C |
| Boiling Point (Predicted) | 435.9±35.0 °C |
| Density (Predicted) | 1.279±0.06 g/cm³ |
| pKa (Predicted) | 12.11±0.35 |
Synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
The synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide is a two-step process starting from p-chloro-m-cresol.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
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A mixture of p-chloro-m-cresol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and ethyl chloroacetate (0.12 mol) in dry acetone (100 mL) is refluxed for 12 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is filtered to remove potassium carbonate.
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The acetone is removed from the filtrate by distillation.
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The resulting crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is purified by recrystallization from ethanol.
Step 2: Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide
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A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (50 mL) is prepared.
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Hydrazine hydrate (0.2 mol) is added to the solution.
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The reaction mixture is refluxed for 8 hours.
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The progress of the reaction is monitored by TLC.
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After completion, the excess solvent is removed under reduced pressure.
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The resulting solid, 2-(4-chloro-3-methylphenoxy)acetohydrazide, is filtered, washed with cold water, and recrystallized from ethanol.
Synthesis Workflow
Application as a Synthetic Intermediate for Schiff Bases
2-(4-Chloro-3-methylphenoxy)acetohydrazide serves as a crucial intermediate for the synthesis of a series of Schiff bases, which have demonstrated notable biological activities.[1]
General Synthesis Protocol for Schiff Bases
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A mixture of 2-(4-chloro-3-methylphenoxy)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL).
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A few drops of glacial acetic acid are added as a catalyst.
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The reaction mixture is refluxed for 4-6 hours.
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The reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature.
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The precipitated solid (the Schiff base derivative) is filtered, washed with ethanol, and dried.
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The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Reaction Workflow
Biological Activity of Schiff Base Derivatives
While the biological activity of the parent compound, 2-(4-Chloro-3-methylphenoxy)acetohydrazide, has not been extensively reported, its Schiff base derivatives have been screened for antimicrobial and anthelmintic activities.[1]
Antimicrobial Activity
The in vitro antibacterial activity of the synthesized Schiff bases was evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method.[1]
Table 1: Antibacterial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |
| 4a | 12 | 10 | 11 | 13 | 10 | 12 | 11 | 14 |
| 4b | 14 | 12 | 13 | 15 | 12 | 14 | 13 | 16 |
| 4c | 11 | 9 | 10 | 12 | 9 | 11 | 10 | 13 |
| 4d | 15 | 13 | 14 | 16 | 13 | 15 | 14 | 17 |
| 4e | 13 | 11 | 12 | 14 | 11 | 13 | 12 | 15 |
| 4f | 16 | 14 | 15 | 17 | 14 | 16 | 15 | 18 |
| 4g | 10 | 8 | 9 | 11 | 8 | 10 | 9 | 12 |
| 4h | 18 | 16 | 17 | 19 | 16 | 18 | 17 | 20 |
| 4i | 17 | 15 | 16 | 18 | 15 | 17 | 16 | 19 |
| 4j | 19 | 17 | 18 | 20 | 17 | 19 | 18 | 21 |
| 4k | 21 | 19 | 20 | 22 | 19 | 21 | 20 | 23 |
| Ampicillin | 24 | 22 | 23 | 25 | 22 | 24 | 23 | 26 |
Note: The specific substitutions for compounds 4a-4k are detailed in the source literature and generally involve different aromatic aldehydes.
Anthelmintic Activity
The anthelmintic activity of the Schiff base derivatives was evaluated against two species of earthworms, Pheretima posthuma and Perionyx excavatus.[1]
Table 2: Anthelmintic Activity of Schiff Base Derivatives
| Compound | Concentration (mg/mL) | Time until Paralysis (min) - P. posthuma | Time until Death (min) - P. posthuma | Time until Paralysis (min) - P. excavatus | Time until Death (min) - P. excavatus |
| 4a | 2 | 25 | 45 | 28 | 48 |
| 4b | 2 | 22 | 40 | 25 | 43 |
| 4c | 2 | 28 | 50 | 31 | 53 |
| 4d | 2 | 20 | 35 | 23 | 38 |
| 4e | 2 | 24 | 42 | 27 | 45 |
| 4f | 2 | 18 | 32 | 21 | 35 |
| 4g | 2 | 30 | 55 | 33 | 58 |
| 4h | 2 | 15 | 28 | 18 | 31 |
| 4i | 2 | 16 | 30 | 19 | 33 |
| 4j | 2 | 14 | 25 | 17 | 28 |
| 4k | 2 | 12 | 22 | 15 | 25 |
| Albendazole | 2 | 10 | 20 | 12 | 22 |
Experimental Protocols for Biological Assays
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Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
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Inoculum Preparation: A standardized suspension of the test bacterial strain (e.g., 10⁸ CFU/mL) is prepared in sterile saline.
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Inoculation: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
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Disk Preparation and Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic (e.g., Ampicillin) are also prepared. The discs are then placed on the surface of the inoculated agar plates.
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Incubation: The plates are incubated at 37°C for 24 hours.
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Data Collection: The diameter of the zone of inhibition around each disc is measured in millimeters.
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Worm Collection and Preparation: Adult earthworms (Pheretima posthuma or Perionyx excavatus) of similar size are collected and washed with normal saline to remove any adhering debris.
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Test Solution Preparation: Test solutions of the Schiff base derivatives and a standard drug (e.g., Albendazole) are prepared at a specific concentration (e.g., 2 mg/mL) in a suitable vehicle (e.g., 1% gum acacia in normal saline). A control group receives only the vehicle.
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Assay Procedure: Individual worms are placed in Petri dishes containing 25 mL of the test solution, standard drug solution, or control solution.
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Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.
Biological Assay Workflows```dot
Conclusion
2-(4-Chloro-3-methylphenoxy)acetohydrazide is a valuable and versatile chemical intermediate. While its own biological activity profile remains to be fully explored, it serves as an excellent scaffold for the synthesis of Schiff bases with promising antimicrobial and anthelmintic properties. The data presented in this guide highlight the therapeutic potential of this class of compounds and provide a solid foundation for further research and development. Future studies should focus on elucidating the specific mechanisms of action of these derivatives and exploring the potential biological activities of the core 2-(4-Chloro-3-methylphenoxy)acetohydrazide molecule itself.
